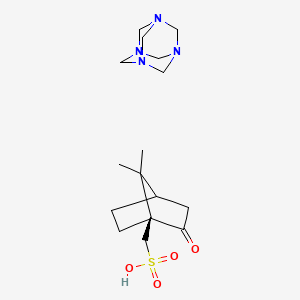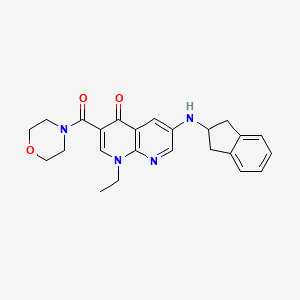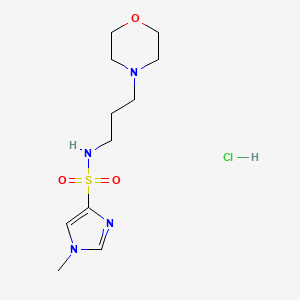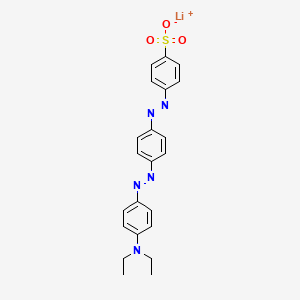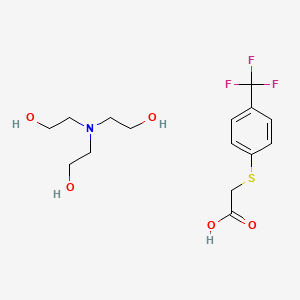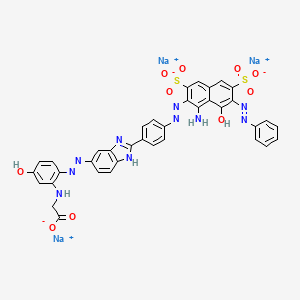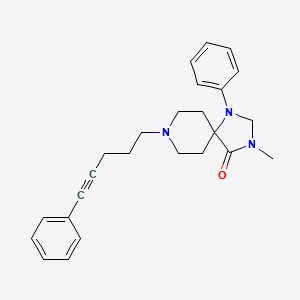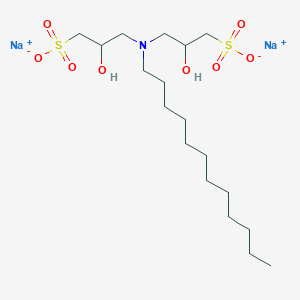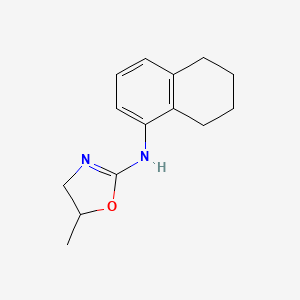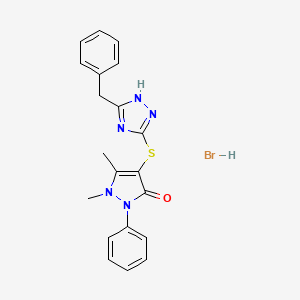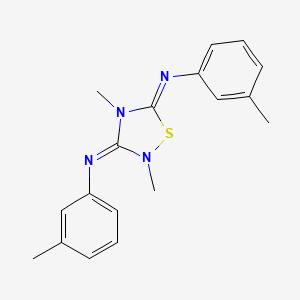
2-Norbornyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Norbornyl acrylate, also known as 2-propenoic acid, bicyclo[2.2.1]hept-2-yl ester, is an organic compound with the molecular formula C10H14O2. It is a derivative of acrylic acid and norbornene, characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including polymer chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: 2-Norbornyl acrylate can be synthesized through the addition of acrylic acid to bicyclo[2.2.1]hept-2-ene. The reaction typically involves heating the mixture of norbornene, acrylic acid, and a small amount of hydroquinone (as a polymerization inhibitor) to around 170°C for several hours. The product is then purified through fractional distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the isomerization of norbornene in the presence of aluminum chloride in dichloromethane solution, followed by the addition of acrylic acid under optimized conditions to maximize yield .
化学反応の分析
Types of Reactions: 2-Norbornyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions to form polyacrylates.
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Hydrolysis: Hydrolysis of the ester bond yields acrylic acid and the corresponding alcohol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Hydrogenation: Typically requires a metal catalyst such as palladium on carbon.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products:
Polyacrylates: Formed through polymerization.
Saturated Derivatives: Resulting from hydrogenation.
Acrylic Acid and Alcohol: Products of hydrolysis.
科学的研究の応用
2-Norbornyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Materials Science: Utilized in the development of adhesives, coatings, and resins.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical devices.
Industrial Applications: Employed in the production of nonaqueous polymer materials, UV-protective compounds, and electronic printing binders.
作用機序
The mechanism of action of 2-norbornyl acrylate primarily involves its reactivity as an acrylate ester. The acrylate group can undergo polymerization through free radical mechanisms, forming long polymer chains. The bicyclic structure of the norbornyl group imparts unique physical and chemical properties to the resulting polymers, such as increased rigidity and thermal stability .
類似化合物との比較
Isobornyl Acrylate: Similar in structure but with an isobornyl group instead of a norbornyl group.
Norbornene Acrylate: Another derivative of norbornene with similar reactivity.
Bornyl Acrylate: Contains a bornyl group, differing slightly in structure and properties.
Uniqueness: 2-Norbornyl acrylate stands out due to its unique bicyclic structure, which imparts distinct mechanical and thermal properties to its polymers. This makes it particularly valuable in applications requiring high-performance materials .
特性
CAS番号 |
146695-92-3 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
InChI |
InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2/t7-,8+,9+/m1/s1 |
InChIキー |
IQYMRQZTDOLQHC-VGMNWLOBSA-N |
異性体SMILES |
C=CC(=O)O[C@H]1C[C@@H]2CC[C@H]1C2 |
正規SMILES |
C=CC(=O)OC1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


